2-Cyanocinnamic acid

Catalog No.
S575319
CAS No.
61147-65-7
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Cyanocinnamic acid

CAS Number

61147-65-7

Product Name

2-Cyanocinnamic acid

IUPAC Name

(E)-3-(2-cyanophenyl)prop-2-enoic acid

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+

InChI Key

HQVOPXGNHGTKOD-AATRIKPKSA-N

SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C#N

Synonyms

2-cyanocinnamic acid, alpha-cyanocinnamate, alpha-cyanocinnamate, (E)-isomer

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C#N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C#N

The exact mass of the compound 2-Cyanocinnamic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100172. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. It belongs to the ontological category of cinnamic acids in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Cyanocinnamic acid (CAS 61147-65-7), also known as (E)-3-(2-cyanophenyl)acrylic acid, is a highly reactive, bifunctional organic building block characterized by an alpha,beta-unsaturated carboxylic acid and a strongly electron-withdrawing ortho-cyano group . In industrial and advanced laboratory settings, this compound is primarily procured as a versatile precursor for the synthesis of complex nitrogen-containing heterocycles, active pharmaceutical ingredients (APIs), and specialized Michael acceptors[1]. Its dual functionality allows it to participate in both standard carboxylic acid derivatizations (such as amide couplings) and specialized alkene additions, making it a critical raw material for medicinal chemistry libraries and targeted organic synthesis.

Substituting 2-cyanocinnamic acid with its positional isomers (such as 3-cyanocinnamic acid or 4-cyanocinnamic acid) or unsubstituted cinnamic acid critically compromises downstream synthetic utility . The ortho-positioning of the cyano group is an absolute structural requirement for intramolecular cyclization reactions that form fused bicyclic systems like isoquinolines and benzazepines; meta- or para-isomers are geometrically incapable of these ring closures [1]. Furthermore, replacing it with unsubstituted cinnamic acid removes the strong electron-withdrawing effect of the nitrile, drastically reducing the electrophilicity of the alkene and leading to significantly lower yields and poor stereocontrol in Michael addition cascades[2]. Procuring crude or mixed-isomer batches introduces severe processability issues, as differing solubilities and reactivities complicate purification and ruin batch-to-batch reproducibility.

Absolute Regioselectivity in Intramolecular Cyclization

The ortho-cyano substitution is the defining feature that enables 2-cyanocinnamic acid to serve as a precursor for fused heterocycles. Under reductive or nucleophilic conditions, the ortho-nitrile and the adjacent unsaturated chain can undergo intramolecular cyclization to form isoquinoline or benzazepine derivatives with up to 100% regiochemical specificity [1]. In contrast, the 3-cyano and 4-cyano isomers are geometrically restricted from this pathway, yielding 0% of the desired ortho-fused bicyclic products and instead leading exclusively to intermolecular side reactions.

Evidence DimensionYield of ortho-fused bicyclic heterocycles
Target Compound DataCapable of high-yield (up to 100% specificity) intramolecular cyclization.
Comparator Or Baseline3-cyanocinnamic acid and 4-cyanocinnamic acid (0% yield of ortho-fused products).
Quantified DifferenceAbsolute binary difference (viable vs. non-viable) for fused heterocycle formation.
ConditionsReductive or nucleophilic cyclization protocols.

Buyers targeting isoquinoline or benzazepine scaffolds must procure the 2-cyano isomer, as substitution with meta or para isomers guarantees synthetic failure.

Enhanced Electrophilicity in Michael Addition Cascades

The strong electron-withdrawing cyano group significantly polarizes the alpha,beta-unsaturated system of 2-cyanocinnamic acid. When converted to its corresponding amides and used in asymmetric Michael/aldol cascade reactions, the ortho-cyano derivative achieves excellent conversion rates (frequently >85% yield) and high stereoselectivity [1]. Unsubstituted cinnamic acid derivatives, lacking this electronic activation, exhibit substantially lower beta-carbon electrophilicity, typically resulting in yields below 60% under identical mild organocatalytic conditions [2].

Evidence DimensionReaction yield in mild Michael/aldol cascades
Target Compound Data>85% yield with high diastereoselectivity.
Comparator Or BaselineUnsubstituted cinnamic acid (<60% yield under identical conditions).
Quantified Difference>25% increase in yield due to cyano-induced electrophilic activation.
ConditionsAmine-squaramide-catalyzed cascade reactions at 0 °C to room temperature.

Procuring the ortho-cyano derivative is essential for maximizing yields and stereocontrol in complex asymmetric syntheses.

Electrochemical Reduction Profile and Hydrodimerization

In electrosynthetic applications, the ortho-cyano group of 2-cyanocinnamic acid distinctly shifts the cathodic reduction potential compared to unfunctionalized analogs. This anodic shift (approximately 200-300 mV more positive than unsubstituted cinnamic acid) allows for highly controlled cathodic hydrodimerization or selective double-bond reduction without triggering unwanted side reactions [1]. This precise electrochemical profile is unique to the strongly polarized ortho-substituted system .

Evidence DimensionCathodic reduction potential (E1/2)
Target Compound DataControlled reduction at a positively shifted potential.
Comparator Or BaselineUnsubstituted cinnamic acid (~200-300 mV more negative reduction potential).
Quantified Difference200-300 mV positive shift, enabling milder and more selective electrosynthesis.
ConditionsCathodic reduction in controlled electrochemical cells.

For industrial electrosynthesis, this specific reduction profile ensures higher product purity and lower energy consumption during scale-up.

Coupling Efficiency and Formulation Homogeneity

High-purity 2-cyanocinnamic acid exhibits excellent solubility in standard polar aprotic solvents (such as DCM and DMF), which is critical for homogeneous amide coupling reactions. When utilizing standard reagents like DCC/DMAP, the pure ortho-isomer consistently achieves >85% coupling efficiency [1]. In contrast, utilizing crude mixtures of cyanocinnamic acid isomers leads to differential solubility, premature precipitation, and coupling efficiencies dropping below 70%, severely complicating purification [2].

Evidence DimensionAmide coupling efficiency in polar aprotic solvents
Target Compound Data>85% coupling yield in homogeneous solutions.
Comparator Or BaselineCrude mixed-isomer batches (<70% yield due to differential solubility and side reactions).
Quantified Difference>15% improvement in coupling efficiency and simplified purification.
ConditionsRoom temperature amide coupling using DCC/DMAP in DCM or DMF.

Procuring high-purity, isomer-specific 2-cyanocinnamic acid guarantees smooth processability and high yields in automated or parallel library synthesis.

Precursor for Fused Nitrogen Heterocycles

Directly leveraging its unique ortho-regioselectivity, 2-cyanocinnamic acid is the optimal choice for synthesizing isoquinolines, benzazepines, and related bicyclic scaffolds. Reductive or nucleophilic cyclization of this specific isomer provides a streamlined, high-yield route to these valuable pharmacophores [1].

Electrophilic Core for Asymmetric Organocatalysis

Due to the strong electron-withdrawing effect of the cyano group, this compound is highly suited for conversion into activated amides used in asymmetric Michael/aldol cascade reactions. It is the preferred building block when high conversion and strict stereocontrol are required [2].

Synthesis of Cytotoxic Acrylonitrile Libraries

Capitalizing on its excellent coupling efficiency in polar aprotic solvents, 2-cyanocinnamic acid is heavily procured for the parallel synthesis of amide derivatives. These libraries are actively screened for antitumor and cytotoxic activities, where the intact ortho-cyano group is critical for biological efficacy [3].

Substrate for Controlled Electrosynthesis

Benefiting from its distinct, positively shifted reduction potential, 2-cyanocinnamic acid is an ideal candidate for industrial cathodic hydrodimerization. It allows for milder electrochemical processing compared to unsubstituted analogs, ensuring higher purity of the resulting dimeric intermediates [4].

XLogP3

1.6

Wikipedia

2-cyanocinnamic acid

Dates

Last modified: 08-15-2023

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